![molecular formula C7H17NO4 B12576765 2-[Bis(2-hydroxyethyl)amino]propane-1,3-diol CAS No. 198009-03-9](/img/structure/B12576765.png)
2-[Bis(2-hydroxyethyl)amino]propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]propane-1,3-diol typically involves the reaction of tris(hydroxymethyl)aminomethane with ethylene oxide. The process begins by dissolving tris(hydroxymethyl)aminomethane in water and heating the solution. Ethylene oxide is then introduced into the solution, resulting in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically purified through crystallization and filtration processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and amino groups in its structure .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyl groups.
Reduction: Reducing agents like sodium borohydride can reduce the compound, particularly targeting the amino groups.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides, leading to the formation of substituted derivatives.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the compound. These products can have different properties and applications depending on the nature of the substituents .
Applications De Recherche Scientifique
2-[Bis(2-hydroxyethyl)amino]propane-1,3-diol is extensively used in scientific research due to its buffering capacity and stability. Some of its applications include:
Biochemistry: Used as a buffer in enzyme assays and electrophoresis.
Molecular Biology: Employed in cell culture media to maintain pH stability.
Medicine: Utilized in the formulation of pharmaceuticals and diagnostic reagents.
Industry: Applied in the production of various chemical intermediates and as a stabilizer in industrial processes
Mécanisme D'action
The buffering action of 2-[Bis(2-hydroxyethyl)amino]propane-1,3-diol is primarily due to its ability to donate and accept protons, thereby maintaining a stable pH in solutions. The compound interacts with hydrogen ions (H⁺) and hydroxide ions (OH⁻) to resist changes in pH. This mechanism is crucial in biochemical and molecular biology applications where pH stability is essential .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(hydroxymethyl)aminomethane (Tris): Another widely used buffer with similar properties but different pKa value.
Bis-Tris Propane: A related compound with a slightly different structure and buffering range.
HEPES: A zwitterionic buffer with a different buffering range and applications
Uniqueness
2-[Bis(2-hydroxyethyl)amino]propane-1,3-diol is unique due to its specific pKa value, which makes it suitable for buffering at physiological pH. Its zwitterionic nature also minimizes interactions with biological molecules, making it an ideal choice for various biochemical applications .
Propriétés
Numéro CAS |
198009-03-9 |
|---|---|
Formule moléculaire |
C7H17NO4 |
Poids moléculaire |
179.21 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]propane-1,3-diol |
InChI |
InChI=1S/C7H17NO4/c9-3-1-8(2-4-10)7(5-11)6-12/h7,9-12H,1-6H2 |
Clé InChI |
HQEVETMHPNMOGF-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N(CCO)C(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



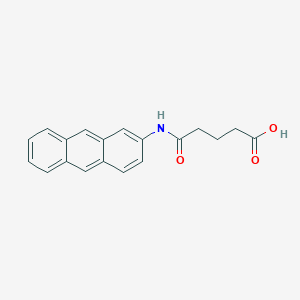
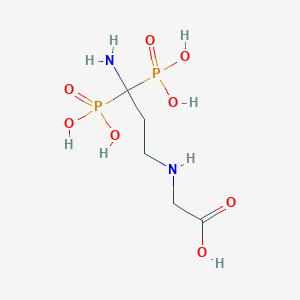
![2-Phenyl-4-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)quinoline](/img/structure/B12576715.png)
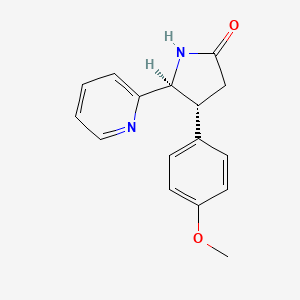


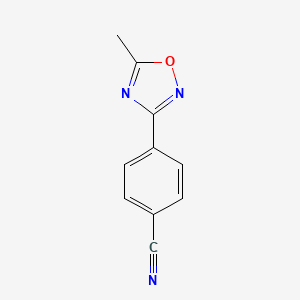
![Acetamide,N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12576737.png)
![Benzamide, 2-[[4-(dimethylamino)benzoyl]amino]-N-(4-methoxyphenyl)-5-[(methylsulfonyl)amino]-](/img/structure/B12576740.png)


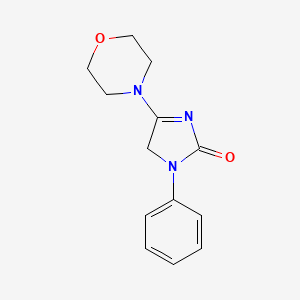
![Zinc, iodo[7-oxo-7-[tris(1-methylethyl)silyl]heptyl]-](/img/structure/B12576757.png)
